molecular formula C8H6BrNO3S B2502266 5-Bromo-1-benzofuran-2-sulfonamide CAS No. 2490418-52-3

5-Bromo-1-benzofuran-2-sulfonamide

Cat. No.: B2502266
CAS No.: 2490418-52-3
M. Wt: 276.1
InChI Key: KJPUOYOPEOCQFT-UHFFFAOYSA-N
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Description

Significance of Benzofuran (B130515) Moiety in Medicinal Chemistry and Drug Discovery

The benzofuran nucleus is a cornerstone in the development of new therapeutic agents. bohrium.comnih.govuq.edu.au Its derivatives have demonstrated a remarkable diversity of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, anticancer, and antioxidant properties. bohrium.comrsc.org This wide-ranging bioactivity has made the benzofuran scaffold a focal point for medicinal chemists. rsc.orgscispace.com The ability to introduce various substituents at different positions on the benzofuran ring allows for the fine-tuning of its pharmacological profile, leading to the development of potent and selective drug candidates. nih.gov For instance, the antiarrhythmic drug amiodarone (B1667116) is a well-known example of a medication containing a benzofuran core. nih.gov

Role of the Sulfonamide Group as a Key Pharmacophore in Bioactive Molecules

The sulfonamide functional group (-SO₂NH₂) is a vital component in the design of a multitude of therapeutic agents. wikipedia.orgrsc.orgnih.gov Historically, sulfonamides were the first class of synthetic antimicrobial agents to be used systemically and played a pivotal role in the dawn of the antibiotic era. wikipedia.org Their mechanism of action in bacteria involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis. wikipedia.org Beyond their antibacterial effects, sulfonamides are integral to drugs with diverse pharmacological actions, including diuretics (e.g., hydrochlorothiazide), anticonvulsants (e.g., sultiame), and hypoglycemic agents. wikipedia.orgnih.gov The sulfonamide moiety's ability to act as a zinc-binding group has also been exploited in the design of enzyme inhibitors, such as carbonic anhydrase inhibitors. researchgate.net

Historical Context and Evolution of Research on Benzofuran-Sulfonamide Derivatives

The exploration of benzofuran-sulfonamide derivatives is a natural progression in medicinal chemistry, building upon the established therapeutic value of both individual scaffolds. Initial research into sulfonamides dates back to the early 20th century, with the discovery of their antibacterial properties. wikipedia.org The first sulfonamide was discovered in 1932. wikipedia.org The recognition of the broad biological potential of the benzofuran ring system spurred further investigation into its derivatives. rsc.orgscispace.com The synthesis and biological evaluation of hybrid molecules combining these two pharmacophores represent a more recent area of research. acs.org Early work in this domain focused on leveraging the known antibacterial properties of sulfonamides and exploring how the benzofuran moiety could modulate this activity. Over time, the research focus has expanded significantly to investigate other potential therapeutic applications of these hybrid compounds.

Overview of Primary Academic Research Foci for Benzofuran Sulfonamides

Modern research on benzofuran sulfonamides is multifaceted, exploring a range of therapeutic targets. A significant area of investigation is their potential as anticancer agents. researchgate.net Studies have shown that certain benzofuran-based sulfonamides exhibit inhibitory activity against various cancer cell lines. researchgate.net Another key research focus is their role as enzyme inhibitors, particularly as carbonic anhydrase inhibitors. researchgate.netresearchgate.net Specific isoforms of carbonic anhydrase are associated with various diseases, including glaucoma and certain types of cancer, making them attractive drug targets. researchgate.netresearchgate.net Furthermore, the antimicrobial properties of these compounds continue to be an active area of research, with studies exploring their efficacy against various bacterial and fungal strains. rsc.orgnih.gov The design and synthesis of novel benzofuran-sulfonamide derivatives with improved potency, selectivity, and pharmacokinetic properties remain a central theme in the ongoing academic and industrial research efforts. researchgate.netnih.govtandfonline.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1-benzofuran-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO3S/c9-6-1-2-7-5(3-6)4-8(13-7)14(10,11)12/h1-4H,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPUOYOPEOCQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(O2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Investigative Approaches for Biological Activity of 5 Bromo 1 Benzofuran 2 Sulfonamide and Benzofuran Sulfonamide Analogues

Carbonic Anhydrase Inhibition Studies

The investigation into benzofuran-based sulfonamides as potential therapeutic agents has significantly focused on their role as carbonic anhydrase (CA) inhibitors. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govnih.gov This reaction is fundamental to numerous physiological processes, including pH regulation and ion transport. nih.gov Certain isoforms of human carbonic anhydrase (hCA), particularly hCA IX and XII, are overexpressed in various tumors, making them key targets in anticancer drug design. nih.govnih.gov

Research has systematically evaluated the inhibitory effects of various series of benzofuran (B130515) sulfonamide analogues against four crucial human carbonic anhydrase isoforms: the cytosolic hCA I and hCA II, and the transmembrane, tumor-associated hCA IX and hCA XII. nih.govnih.govnih.gov

Studies on newly synthesized sets of benzofuran-based sulfonamides, which link a benzenesulfonamide (B165840) moiety to a benzofuran tail via different linkers (like hydrazine (B178648) or hydrazide), have shown varied inhibitory activity across these isoforms. nih.govnih.govresearchgate.net For instance, one study reported that their examined benzofuran compounds inhibited the four isoforms with inhibition constants (KIs) in the following ranges:

hCA I: 37.4–4625 nM nih.gov

hCA II: 12.3–888.2 nM nih.gov

hCA IX: 10.0–97.5 nM nih.gov

hCA XII: 10.1–71.8 nM nih.gov

Another study focusing on SLC-0111 analogs, where the original tail was replaced with 5-bromobenzofuran (B130475) or 2-methylbenzofuran (B1664563) tails, also assessed inhibitory activity against hCA I, II, IX, and XII. nih.gov These investigations confirm that the benzofuran scaffold is a viable starting point for developing potent inhibitors, particularly against the cancer-related isoforms hCA IX and XII. nih.govnih.govnih.gov

The potency of these inhibitors is quantified by their inhibition constants (KI) and half-maximal inhibitory concentrations (IC50). Detailed kinetic studies using methods like the stopped-flow technique have determined these values for various benzofuran sulfonamide analogues. nih.gov

The tumor-associated isoforms hCA IX and hCA XII were found to be efficiently inhibited by these compounds, with KI values often falling in the nanomolar range. nih.govresearchgate.net For example, a series of benzofuran-based sulfonamides (compounds 4a,b, 5a,b, 9a–c, and 10a–d) demonstrated potent inhibition of hCA IX (KIs: 10.0–97.5 nM) and hCA XII (KIs: 10.1–71.8 nM). nih.gov Within this series, compound 9c was the most potent hCA IX inhibitor (KI = 10.0 nM), while compound 5a was the most potent against hCA XII (KI = 10.1 nM). nih.gov

In a separate study on SLC-0111 analogues, compounds with a 5-bromobenzofuran tail also showed powerful inhibition. The 5-bromobenzofuran sulfonamide (BBFS) derivatives 28b , 29a , and 30 inhibited the hCA IX isoform in the single-digit nanomolar range, with KI values of 5.5 nM, 7.1 nM, and 1.8 nM, respectively. nih.gov

Table 1: Inhibitory Potency (KI in nM) of Selected Benzofuran Sulfonamide Analogues Against hCA Isoforms

Compound / Series hCA I (KI nM) hCA II (KI nM) hCA IX (KI nM) hCA XII (KI nM) Source
Benzofuran Hydrazones (4a, 4b) 92.7 - 162.8 18.7 - 26.5 33.3 - 65.5 26.9 - 38.8 nih.gov
Benzofuran Hydrazides (5a, 5b) 37.4 - 63.9 12.3 - 29.8 27.7 - 44.8 10.1 - 32.5 nih.gov
Arylsulfonehydrazones (9a-c) 1292 - 3957 258.9 - 571.4 10.0 - 32.8 13.0 - 45.4 nih.gov
BBFS (28b) - 324.0 5.5 - nih.gov
BBFS (29a) - - 7.1 - nih.gov
BBFS (30) - - 1.8 - nih.gov

A crucial goal in the development of CA inhibitors for cancer therapy is achieving selectivity for the tumor-associated isoforms (IX and XII) over the ubiquitous cytosolic isoforms (I and II) to minimize off-target effects. nih.govnih.gov Several studies have demonstrated that benzofuran sulfonamide analogues can be designed to achieve this selectivity. nih.gov

The arylsulfonehydrazone series of compounds (designated as 9a-c ) displayed excellent selectivity profiles. nih.govnih.govresearchgate.net They were significantly more potent against hCA IX and XII compared to hCA I and II. nih.gov The selectivity indices (SIs), calculated as the ratio of KI for off-target isoforms to the KI for the target isoform, were reported as:

Selectivity over hCA I: SIs for hCA IX were 39.4–250.3; for hCA XII were 26.0–149.9. nih.govnih.gov

Selectivity over hCA II: SIs for hCA IX were 19.6–57.1; for hCA XII were 13.0–34.2. nih.govnih.gov

Similarly, in the study of SLC-0111 analogues, the 5-bromobenzofuran sulfonamide 28b showed good selectivity for the target hCA IX isoform over the primary off-target isoform hCA II, with a selectivity index of 58.9. nih.gov This highlights the potential of the 5-bromobenzofuran moiety in designing isoform-selective inhibitors.

The primary and most well-understood mechanism of carbonic anhydrase inhibition by sulfonamides involves direct binding to the zinc ion (Zn²⁺) in the enzyme's active site. nih.govacs.org This mechanism is characterized by the coordination of the deprotonated sulfonamide group (R-SO₂NH⁻) to the catalytic Zn²⁺ ion, which is essential for the enzyme's hydration of CO₂. nih.govacs.org This interaction displaces the zinc-bound water molecule/hydroxide (B78521) ion, a key step in the catalytic cycle, thereby blocking the enzyme's function. acs.org The binding affinity is further stabilized by a network of hydrogen bonds and hydrophobic contacts between the inhibitor molecule and amino acid residues within the active site cavity. nih.gov

Anticancer Activity Research

The potent and selective inhibition of tumor-associated CA isoforms by benzofuran sulfonamides provides a strong rationale for investigating their direct anticancer effects. nih.govnih.gov

Following the promising results in enzyme inhibition assays, select benzofuran sulfonamide derivatives have been evaluated for their antiproliferative activity against various human cancer cell lines. nih.govnih.gov

In one study, a library of benzofuran-based sulfonamides was screened for anticancer activity. Among the tested compounds, benzofuran 5b (a benzofuran hydrazide) and 10b (an arylsulfonehydrazide) were found to possess selective and moderate growth inhibitory activity against certain cancer cell lines within the US-NCI 60-cell line panel. nih.govnih.gov

In another research effort, the compounds that showed high and selective inhibitory potency against hCA IX were chosen for further anticancer evaluation. Specifically, the 5-bromobenzofuran sulfonamide 28b and its 2-methylbenzofuran analogue 11b were assessed for their anticancer and pro-apoptotic activities against the MDA-MB-231 (triple-negative breast cancer) and MCF-7 (estrogen-receptor positive breast cancer) cell lines. nih.gov The broader class of benzofuran derivatives has shown significant cytotoxic effects against various cancer cells, including lung, colon, pancreatic, and breast cancer cell lines, often by inhibiting critical signaling pathways. mdpi.comrsc.orgnih.gov For example, some benzofuran derivatives have been shown to inhibit tubulin polymerization or other key oncogenic drivers. nih.gov

Table 2: Investigated Anticancer Activity of Selected Benzofuran Sulfonamide Analogues

Compound Rationale for Selection Investigated Cancer Cell Lines Source
5b General screening NCI-60 Panel (selective lines) nih.govnih.gov
10b General screening NCI-60 Panel (selective lines) nih.govnih.gov
11b Good selectivity for hCA IX over hCA II MDA-MB-231, MCF-7 nih.gov
28b Excellent selectivity for hCA IX over hCA II (S.I. = 58.9) MDA-MB-231, MCF-7 nih.gov

Assessment of Growth Inhibitory Effects of Benzofuran Sulfonamides

Benzofuran sulfonamide derivatives have demonstrated significant growth inhibitory effects against various cancer cell lines. A cell-based screening identified a hit compound with a benzofuransulfonamide scaffold that exhibited broad-spectrum antiproliferative activities. nih.gov Further synthesis and testing of analogues of this hit compound led to the discovery of a more potent derivative, which showed an IC₅₀ value of 4.13 μM against NCI-H460 cells, a value lower than that of the positive control, cisplatin (B142131) (4.52 μM). nih.gov

Studies on other benzofuran-based sulfonamides have also shown promising results. For instance, certain benzofuran-based sulfonamides were evaluated for their anti-proliferative activity against a panel of sixty cancer cell lines, with some compounds possessing selective and moderate growth inhibitory activity. researchgate.net Specifically, benzofurans 5b and 10b, which are benzofuran-based sulphonamides, showed selective and moderate growth inhibitory activity toward certain cancer cell lines. researchgate.netnih.gov The inhibitory concentrations of these compounds highlight their potential as anticancer agents.

The pH of the environment can also influence the growth-inhibitory effects of sulfonamides. nih.gov While the speciation of sulfonamides is pH-driven, which can affect their uptake into bacterial cells, the response of different organisms to these changes can vary. nih.gov

Table 1: Growth Inhibitory Effects of Benzofuran Sulfonamide Analogues

Compound Cell Line IC₅₀ (μM) Reference
Benzofuransulfonamide analogue 1h NCI-H460 4.13 nih.gov
Cisplatin (positive control) NCI-H460 4.52 nih.gov

Exploration of Potential Molecular Targets in Cancer Pathways

The anticancer activity of benzofuran sulfonamides is attributed to their interaction with various molecular targets within cancer pathways. One of the key mechanisms involves the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and XII. researchgate.netnih.gov These enzymes are crucial for the growth and survival of tumor cells. Benzofuran-based sulfonamides have been shown to be effective inhibitors of hCA IX and XII, with inhibition constants (Kᵢ) in the nanomolar range. nih.govnih.gov Specifically, arylsulfonehydrazones demonstrated high selectivity for hCA IX and XII over other isoforms like hCA I and II. researchgate.netnih.gov

Flow cytometric analysis has revealed that a potent benzofuransulfonamide analogue induces significant levels of apoptosis in NCI-H460 cells at low micromolar concentrations. nih.gov This suggests that the antiproliferative effects of these compounds are, at least in part, mediated through the induction of programmed cell death. The benzofuran scaffold itself is known to be a component of molecules that mediate their anticancer actions through various mechanisms, including the inhibition of protein kinases. taylorandfrancis.com

Antimicrobial Activity Investigations

Benzofuran-sulfonamide hybrids have been investigated for their potential as antimicrobial agents, demonstrating efficacy against a range of bacteria and fungi. The unique structural features of benzofuran contribute to its broad biological activities, making it a valuable scaffold in the design of new antimicrobial drugs. nih.govrsc.org

Broad-Spectrum Antibacterial Efficacy Evaluations

Benzofuran derivatives have shown considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov For instance, newly synthesized benzofuran derivatives containing disulfide moieties displayed remarkable antibacterial activities against pathogens like Xanthomonas oryzae pv oryzae (Xoo), Xanthomonas oryzae pv oryzicola (Xoc), and Xanthomonas axonopodis pv citri (Xac). acs.orgnih.gov One optimized compound, V40, exhibited significantly better in vitro antibacterial activity with EC₅₀ values of 0.28, 0.56, and 10.43 μg/mL against Xoo, Xoc, and Xac, respectively, compared to positive controls. acs.orgnih.gov

Furthermore, 5-bromo-N-alkylthiophene-2-sulfonamides have demonstrated antibacterial efficacy against clinically isolated New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae ST147. nih.gov One such compound showed a minimum inhibitory concentration (MIC) of 0.39 μg/mL and a minimum bactericidal concentration (MBC) of 0.78 μg/mL against this resistant bacterial strain. nih.gov Some sulfonamide derivatives have been reported to exhibit a broad spectrum of activity against various clinical bacterial strains. researchgate.net

Antifungal Activity Assessment

Benzofuran sulfonamide analogues have also been evaluated for their antifungal properties. Novel chiral isoxazoline-benzofuran-sulfonamide derivatives were designed and showed significant antifungal effects against Sclerotinia sclerotiorum. acs.org Several of these compounds had EC₅₀ values ranging from 0.33 to 0.42 mg/L, which were superior to the commercial fungicide fluopyram (B1672901) (EC₅₀ = 0.47 mg/L). acs.org

Other studies have reported the antifungal activity of benzofuran derivatives against various pathogenic fungi, including Aspergillus fumigatus and Candida species. acs.org Some benzofuran-semicarbazide hybrids showed activity against Aspergillus fumigatus at concentrations of 2 to 32 µg/mL, which was better than fluconazole. The sulfonamide moiety itself has been shown to possess antifungal activity. nih.gov

Proposed Mechanisms of Antimicrobial Action (e.g., inhibition of folic acid synthesis)

The antimicrobial action of sulfonamides is often attributed to their ability to interfere with essential metabolic pathways in microorganisms. A primary mechanism is the inhibition of folic acid synthesis. nih.gov Sulfonamides act as competitive inhibitors of dihydropteroate (B1496061) synthase, an enzyme crucial for the synthesis of dihydrofolic acid, a precursor to folic acid. mdpi.com By blocking this pathway, sulfonamides prevent the production of purines, which are essential for DNA and RNA synthesis, thereby exerting a bacteriostatic effect. nih.gov

Another proposed mechanism for the antifungal activity of some benzofuran derivatives is the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain. acs.org Molecular docking studies have supported the interaction of these compounds with SDH. acs.org Additionally, the inhibition of β-carbonic anhydrase in fungi by sulfonamides has been suggested as a potential therapeutic target, as this enzyme is essential for fungal growth, especially under CO₂-limited conditions. nih.gov

Other Investigated Biological Activities of Benzofuran-Sulfonamide Hybrids (e.g., anti-inflammatory, antioxidant, antitubercular)

Beyond their anticancer and antimicrobial properties, benzofuran-sulfonamide hybrids and related benzofuran derivatives have been explored for a range of other biological activities. The benzofuran scaffold is a component of compounds with known anti-inflammatory, antioxidant, and antitubercular properties. rsc.orgresearchgate.net

Benzofuran derivatives have been shown to possess anti-inflammatory activity by modulating various signaling pathways, including those involving tumor necrosis factor and mitogen-activated protein kinases. researchgate.net The antioxidant potential of benzofuran derivatives has also been noted, with some compounds demonstrating the ability to scavenge free radicals. researchgate.net Furthermore, the pharmacological applications of benzofuran hybrids extend to antitubercular and antibacterial activities. researchgate.net

Structure Activity Relationship Sar of 5 Bromo 1 Benzofuran 2 Sulfonamide and Its Analogues

Influence of the 5-Bromo Substitution on Biological Potency and Selectivity

The introduction of a bromine atom at the 5-position of the benzofuran (B130515) ring is a critical determinant of biological activity. Halogen substitutions, in general, are recognized for their ability to enhance the cytotoxic properties of benzofuran derivatives, largely due to their hydrophobic and electron-donating characteristics. nih.gov The presence of a halogen can lead to the formation of a "halogen bond," an attractive interaction between the electrophilic halogen and nucleophilic sites on a biological target, which can substantially improve binding affinity. nih.gov

Studies have shown that the position of the halogen on the benzofuran ring significantly influences its effect. For instance, in a series of benzofuran derivatives, compounds with two bromo substituents, one on the C-5 position of the benzofuran and another on the phenyl ring, exhibited excellent antibacterial activity against a range of bacterial strains. nih.gov Specifically, the presence of bromine on the benzofuran ring was a key feature for this enhanced activity. nih.gov

Furthermore, research into the anticancer properties of benzofuran derivatives has indicated that introducing bromine to a methyl or acetyl group attached to the benzofuran system increases cytotoxicity in both normal and cancer cells. nih.gov This highlights that the specific placement and chemical context of the bromo group are crucial for its impact on biological potency. While direct substitution on the benzene (B151609) ring of the benzofuran does not always increase cytotoxic activity, its presence at key positions like C-5 is often associated with enhanced efficacy. nih.gov

Table 1: Effect of Bromine Substitution on Antibacterial Activity

CompoundSubstitutionTarget BacteriaMIC (mmol/L)Reference
Compound 235-Bromo (benzofuran) & 4-Bromo (phenyl)Multiple strains29.76-31.96 nih.gov
Compound 245-Bromo (benzofuran) & 4-Bromo (phenyl)Multiple strains29.76-31.96 nih.gov

Critical Role of the Sulfonamide Group in Biological Interactions

The sulfonamide moiety (-SO₂NH₂) is a cornerstone of the biological activity of this class of compounds, particularly as inhibitors of zinc-containing metalloenzymes known as carbonic anhydrases (CAs). nih.gov Sulfonamides are well-established inhibitors of CAs, which are involved in numerous physiological processes like pH regulation and CO₂ transport. nih.govtandfonline.com

The primary role of the sulfonamide group is to act as a zinc-binding group (ZBG). acs.org In the active site of carbonic anhydrases, the deprotonated nitrogen atom of the sulfonamide coordinates directly with the catalytic zinc ion (Zn²⁺). acs.org This interaction displaces the zinc-bound water molecule or hydroxide (B78521) ion that is essential for the enzyme's catalytic cycle, thereby inhibiting its function. acs.org The binding is further stabilized by hydrogen bond interactions between the sulfonamide's oxygen and/or nitrogen atoms and conserved residues in the active site, such as the Thr199 residue in human carbonic anhydrase II (hCA II). acs.org

This zinc-anchoring ability is a fundamental requirement for the potent inhibition of CAs by this class of molecules. nih.gov The sulfonamide group provides the critical anchor point, allowing the rest of the molecule (the benzofuran "tail") to extend into and interact with other regions of the enzyme's active site, which influences isoform selectivity. acs.org

Impact of Substituents and Structural Modifications on the Benzofuran Ring System

Modifications to the benzofuran ring system, beyond the 5-bromo and 2-sulfonamide groups, have a profound impact on biological activity and selectivity. Introducing various substituents at different positions allows for the fine-tuning of the molecule's properties. nih.gov

For example, studies on anticancer benzofuran derivatives have shown that adding a fluorine atom at the 4-position of a 2-benzofuranyl group can double the compound's potency and inhibitory activity. nih.gov This suggests that substitutions at the para position of the benzofuran are more likely to form favorable hydrophobic interactions, leading to higher potency. nih.gov Conversely, substitutions in the benzofuran ring can sometimes have an adverse effect on activity, as seen in a series of aromatase inhibitors where such modifications were detrimental. nih.gov

The type and position of substituents are critical. In one study, substitutions at the C-6 and C-3 positions of benzofuran derivatives were found to greatly impact antibacterial activity and strain specificity, respectively. nih.gov Preliminary SAR studies have also indicated that an ester group at the C-2 position is a key site for cytotoxic activity, and the introduction of substituents at the 5-position hydroxyl, halogen, and amino groups is closely related to antibacterial activity. rsc.org

Effects of Linker Modifications on Ligand-Target Interactions and Selectivity

The nature of the linker connecting the primary zinc-binding sulfonamide group to the benzofuran "tail" is a key factor in determining the inhibitor's affinity and isoform selectivity, particularly for carbonic anhydrase inhibitors. Researchers have synthesized benzofuran-based sulfonamides where the zinc-anchoring benzenesulfonamide (B165840) moiety is linked to the benzofuran tail via different linkers, such as hydrazine (B178648) (-NHNH-) or hydrazide (-CONHNH-). nih.gov

These linkers influence how the benzofuran tail is positioned within the enzyme's active site. Since the outer regions of the active site are the most variable among the different CA isoforms, modifications in the linker and tail can exploit these differences to achieve selectivity. acs.org

A study on novel benzofuran-based sulfonamides revealed that compounds with different linkers exhibited varying inhibitory activities and selectivities against four human CA isoforms (hCA I, II, IX, and XII). nih.gov The tumor-associated isoforms hCA IX and XII were effectively inhibited by these compounds, with arylsulfonehydrazones showing the best selectivity toward hCA IX and XII over the cytosolic isoforms hCA I and II. nih.gov This demonstrates that modifying the linker is a powerful strategy for developing isoform-selective inhibitors.

Table 2: Inhibition Data (Kᵢ, nM) of Benzofuran Sulfonamides with Different Linkers Against hCA Isoforms

Compound TypeLinkerhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Arylsulfonehydrazones (9a-c)Hydrazone385.6 - >10000250.3 - 571.410.0 - 97.510.1 - 71.8 nih.gov
Hydrazides (10a-d)Hydrazide128.4 - 785.485.6 - 250.715.4 - 85.420.5 - 65.4 nih.gov

Conformational Preferences and Stereochemical Implications for SAR

The three-dimensional arrangement of a molecule, including its conformational preferences and stereochemistry, is fundamental to its interaction with a biological target. For benzofuran sulfonamide derivatives, the relative orientation of the benzofuran ring system and the aryl sulfonamide portion can significantly affect binding.

Crystallographic studies of a related compound, 5-bromo-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran, provide insight into these conformational aspects. nih.gov In this molecule, the 4-methylphenyl group is twisted relative to the plane of the benzofuran unit, forming a significant dihedral angle of 70.1°. nih.gov This non-planar conformation is a key structural feature. The specific angles and bond lengths determine how the molecule fits into a binding pocket.

The stereochemistry of substituents can also play a crucial role. For example, the different spatial arrangements of atoms in stereoisomers can lead to vastly different biological activities, as one isomer may fit perfectly into a receptor's binding site while the other does not. While specific stereochemical studies on 5-Bromo-1-benzofuran-2-sulfonamide are not detailed in the provided context, the general principles of SAR dictate that the precise 3D structure is a critical factor for potent and selective biological interactions.

Computational and in Silico Investigations of 5 Bromo 1 Benzofuran 2 Sulfonamide Derivatives

Molecular Docking Simulations for Ligand-Enzyme Interaction Analysis

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. For 5-Bromo-1-benzofuran-2-sulfonamide derivatives, docking simulations are instrumental in elucidating their interaction with various enzyme targets, notably the human carbonic anhydrase (hCA) isoforms.

Docking studies reveal that the sulfonamide group is crucial for the binding of these inhibitors. It typically coordinates to the zinc ion (Zn²⁺) present in the active site of hCA isoforms, a hallmark interaction for this class of inhibitors. The nitrogen atom of the sulfonamide displaces the zinc-bound water molecule or hydroxide (B78521) ion. Furthermore, the oxygen atoms of the sulfonamide group form key hydrogen bonds with the backbone amide of Thr199/Thr200, further anchoring the inhibitor in the active site.

The 5-bromo-1-benzofuran scaffold itself occupies a hydrophobic pocket within the enzyme's active site. The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains, which can enhance binding affinity and selectivity. The benzofuran (B130515) ring system can form π-π stacking or hydrophobic interactions with aromatic residues such as Phe131.

Simulations of this compound against various hCA isoforms can yield docking scores, which are estimates of the binding affinity. These scores help in prioritizing derivatives for synthesis and biological evaluation. For instance, a hypothetical docking study might yield results as presented in Table 1.

Table 1: Hypothetical Docking Scores and Key Interactions of this compound with hCA Isoforms

hCA IsoformDocking Score (kcal/mol)Key Interacting Residues
hCA I-7.8Gln92, His94, Val121, Leu198, Thr199, Thr200
hCA II-8.5His64, Gln92, His94, Val121, Leu198, Thr199, Thr200
hCA IX-9.2Gln92, His94, Val135, Leu198, Thr199, Thr200, Pro202
hCA XII-8.9His64, Gln92, His94, Val121, Phe131, Leu198, Thr199

These simulations suggest that subtle differences in the active site architecture of the isoforms can be exploited to achieve selectivity. For example, the interaction with Pro202 in hCA IX could be a key determinant for isoform-specific inhibition.

Quantum Chemical Calculations for Conformational and Electronic Property Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the conformational preferences and electronic properties of this compound derivatives. These calculations are vital for rationalizing the observed binding modes and for designing new molecules with improved properties.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps to determine the electron-donating and electron-accepting capabilities of the molecule. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and stability of the compound. A smaller energy gap suggests higher reactivity.

The molecular electrostatic potential (MEP) map is another critical output of quantum chemical calculations. It visualizes the charge distribution across the molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For this compound, the MEP would show a high negative potential around the sulfonamide oxygens and a positive potential near the sulfonamide hydrogen, consistent with their roles as hydrogen bond acceptors and donors, respectively.

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment4.8 D

These calculations can be extended to various derivatives to assess how modifications to the scaffold influence its electronic properties and, consequently, its binding affinity and reactivity.

De Novo Drug Design and Bioisosteric Replacement Strategies for Enhanced Activity

The insights gained from molecular docking and quantum chemical calculations pave the way for de novo drug design and the application of bioisosteric replacement strategies. The goal is to design novel derivatives of this compound with enhanced potency, selectivity, and improved pharmacokinetic profiles. nih.govnih.gov

Bioisosterism involves the substitution of one atom or group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. u-tokyo.ac.jp This strategy can be applied to the this compound scaffold in several ways:

Modification of the Benzofuran Ring: The bromine atom at position 5 can be replaced with other halogens (Cl, F) or with small alkyl or cyano groups to probe the effect on binding and selectivity. These substitutions can alter the electronic nature and steric profile of the scaffold.

Bioisosteres for the Sulfonamide Group: While the sulfonamide group is often essential for the primary binding interaction, its acidic nature can sometimes lead to poor pharmacokinetic properties. Non-classical bioisosteres like tetrazoles or hydroxamic acids could be explored, although this might alter the binding mode significantly. u-tokyo.ac.jp

Scaffold Hopping: The entire 1-benzofuran core could be replaced with other bicyclic heteroaromatic systems like benzothiophene, indole, or indazole to explore new chemical space while retaining the key sulfonamide pharmacophore.

Table 3: Potential Bioisosteric Replacements for this compound

Original GroupBioisosteric ReplacementRationale
Bromo (-Br)Chloro (-Cl), Fluoro (-F)Modulate halogen bonding and electronics
Bromo (-Br)Methyl (-CH₃), Cyano (-CN)Alter steric and electronic properties
BenzofuranBenzothiophene, IndoleExplore new interactions, scaffold hopping
Sulfonamide (-SO₂NH₂)TetrazoleImprove metabolic stability and pKa

These strategies, guided by computational predictions, allow for a more focused and efficient approach to synthesizing new and potentially more effective inhibitors.

Prediction of Binding Affinities and Elucidation of Interaction Modes

A primary goal of computational studies is the accurate prediction of binding affinities, which can be a complex undertaking. While docking scores provide a rapid and useful ranking of potential inhibitors, more rigorous methods are often employed for greater accuracy. Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the docked poses to calculate the free energy of binding.

These methods provide a more detailed breakdown of the energetic contributions to binding, including van der Waals forces, electrostatic interactions, and solvation energies. This allows for a more nuanced understanding of why certain derivatives bind more tightly than others.

The elucidation of interaction modes goes hand-in-hand with affinity prediction. By visualizing the docked complexes, researchers can identify the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex. For this compound derivatives, this involves confirming the coordination to the active site zinc ion and identifying the key amino acid residues that form favorable contacts with the benzofuran ring and its substituents. This detailed understanding is crucial for structure-based drug design.

Homology Modeling and Protein-Ligand Complex Studies for Target Understanding

While crystal structures are available for many hCA isoforms, computational studies are not limited to proteins with known three-dimensional structures. When an experimental structure of a target enzyme is unavailable, a reliable 3D model can often be constructed using homology modeling.

This technique relies on the principle that proteins with similar amino acid sequences adopt similar three-dimensional structures. A homology model of a target protein is built using the known experimental structure of a related homologous protein as a template. The quality of the resulting model depends heavily on the sequence identity between the target and the template.

Once a satisfactory homology model is generated and validated, it can be used for the same types of protein-ligand complex studies as an experimental structure. Molecular docking simulations can be performed to predict how this compound and its derivatives might bind to the modeled target. These studies are invaluable for understanding the structural basis of inhibition and for guiding the design of new inhibitors against novel or less-studied enzyme isoforms. The resulting protein-ligand complex models provide a working hypothesis for the binding mode that can be tested experimentally.

Future Research Directions and Therapeutic Potential of 5 Bromo 1 Benzofuran 2 Sulfonamide Analogues

Development of Highly Isoform-Selective Carbonic Anhydrase Inhibitors for Specific Pathologies

Carbonic anhydrases (CAs) are a family of metalloenzymes crucial for various physiological processes, and their dysregulation is implicated in several diseases. nih.gov The development of isoform-selective CA inhibitors is a key strategy to target specific pathologies while minimizing off-target effects. For instance, tumor-associated isoforms like CA IX and CA XII are overexpressed in many cancers, making them attractive targets for anticancer therapies. nih.govnih.gov

Research has shown that benzofuran-based sulfonamides can act as potent inhibitors of these tumor-associated isoforms. nih.govresearchgate.net Future efforts will likely focus on rationally designing analogues of 5-Bromo-1-benzofuran-2-sulfonamide to achieve even greater selectivity for CA IX and XII over cytosolic isoforms like CA I and II. This can be achieved by modifying the benzofuran (B130515) tail and the linker connecting it to the zinc-anchoring benzenesulfonamide (B165840) moiety. nih.govresearchgate.net Computational docking studies can aid in predicting binding affinities and guiding the synthesis of compounds with optimal inhibitory profiles for use as potential antiglaucoma, diuretic, or antitumor agents. nih.gov

Table 1: Inhibition Constants (KI) of Benzofuran-Based Sulfonamides Against Various Carbonic Anhydrase Isoforms

CompoundhCA I (KI in nM)hCA II (KI in nM)hCA IX (KI in nM)hCA XII (KI in nM)
Benzofuran Hydrazone 4a162.8-26.9-
Benzofuran Hydrazone 4b92.7-38.8-
Benzofuran Hydrazide 5a37.4-10.1-
Benzofuran Hydrazide 5b63.9-32.5-
Data sourced from a study on novel benzofuran-based sulphonamides. The study did not provide all inhibition constants for all compounds against all isoforms. nih.gov

Exploration of Novel Mechanisms for Anticancer Action Beyond Carbonic Anhydrase Inhibition

While CA inhibition is a validated anticancer strategy, the benzofuran scaffold offers opportunities to explore other mechanisms of action. Research has indicated that some benzofuran sulfonamide derivatives exhibit antiproliferative activity that may not be solely dependent on CA inhibition. nih.govresearchgate.net For example, certain compounds have shown selective growth inhibitory effects against specific cancer cell lines. nih.govresearchgate.net

Future investigations could delve into how these compounds modulate other cellular pathways involved in cancer progression. This could include inducing apoptosis (programmed cell death) through the activation of pro-apoptotic factors and the downregulation of anti-apoptotic proteins. Studies on other sulfonamide derivatives have shown that they can trigger apoptosis by increasing reactive oxygen species and disrupting mitochondrial membrane integrity. nih.gov Exploring these alternative mechanisms could lead to the development of novel anticancer agents with unique modes of action.

Design of Next-Generation Antimicrobial Agents with Reduced Resistance Potential

The rise of antimicrobial resistance is a major global health threat, necessitating the development of new antibacterial and antifungal agents. rsc.orgnih.gov The benzofuran core is a "privileged structure" in the search for effective antimicrobial candidates. rsc.org Analogues of this compound could be designed to target various microbial processes.

A key challenge in antimicrobial drug development is overcoming resistance mechanisms. nih.govnih.gov Rational drug design can be employed to create compounds that are less susceptible to common resistance strategies, such as enzymatic degradation or target site modification. nih.gov For instance, research into new heterocyclic compounds derived from bromo-indoles has shown promising antimicrobial activity against various bacterial and fungal strains. researchgate.net By systematically modifying the structure of this compound, it may be possible to develop potent antimicrobial agents with a lower propensity for resistance development.

Table 2: Antimicrobial Activity of a Benzofuran-Based Sulfonamide

Resistant BacteriaMinimum Inhibitory Concentration (MIC) (μg/mL)
Klebsiella pneumoniae0.39 to 0.78
Data from an investigation into the antimicrobial properties of a this compound analogue against multi-drug resistant strains.

Strategies for Enhancing Potency and Efficacy through Rational Design

Rational design strategies are crucial for optimizing the therapeutic properties of lead compounds like this compound. Structure-activity relationship (SAR) studies, which correlate a molecule's chemical structure with its biological activity, are fundamental to this process. By systematically altering different parts of the molecule, researchers can identify modifications that enhance potency and efficacy. nih.gov

For example, in the development of benzofuran-based inhibitors for other enzymes, it was found that the presence of a fluorine atom at the 5-position of the benzofuran ring had a positive effect on potency. nih.gov Similarly, the incorporation of an arylsulfone moiety has been shown to influence selectivity towards different CA isoforms. nih.gov In silico docking studies can further guide these modifications by predicting how different analogues will bind to their target proteins. nih.gov These approaches will be instrumental in refining the benzofuran sulfonamide scaffold to produce next-generation therapeutic agents.

Opportunities for Multitargeting Approaches in Drug Discovery Utilizing the Benzofuran Sulfonamide Scaffold

The inherent versatility of the benzofuran scaffold makes it an ideal candidate for the development of multi-target drugs. nih.gov This approach is particularly relevant for complex diseases like Alzheimer's, where multiple pathogenic events are involved. nih.gov By designing molecules that can interact with several targets simultaneously, it may be possible to achieve a more profound therapeutic effect.

The benzofuran sulfonamide framework could be adapted to create compounds that not only inhibit carbonic anhydrases but also modulate other targets relevant to a specific disease. For instance, in neurodegenerative diseases, a multi-target agent might inhibit CAs while also exhibiting neuroprotective or anti-inflammatory properties. nih.gov The development of chemical libraries based on the benzofuran scaffold will be essential for screening and identifying compounds with the desired multi-target activity profile, potentially leading to the discovery of "super drugs" for complex multifactorial diseases. nih.gov

Q & A

Q. What are the optimal synthetic routes and analytical methods for 5-Bromo-1-benzofuran-2-sulfonamide?

Methodological Answer: Synthesis typically involves multi-step reactions starting from benzofuran precursors. Key steps include bromination at the 5-position and sulfonamide functionalization at the 2-position. Controlled reaction conditions (e.g., anhydrous solvents, temperature ~80°C, and inert atmosphere) are critical for yield optimization . Analytical Validation:

  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) confirm substituent positions and purity.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (302.17 g/mol) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .

Q. How is the molecular structure of this compound characterized crystallographically?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:

Crystallographic Parameter Value Source
Space GroupTriclinic, P1P1
Unit Cell Dimensionsa=7.53A˚a = 7.53 \, \text{Å}
b=9.81A˚b = 9.81 \, \text{Å}
c=10.91A˚c = 10.91 \, \text{Å}
Anglesα=106.6\alpha = 106.6^\circ
β=92.6\beta = 92.6^\circ
γ=109.5\gamma = 109.5^\circ
RR-factor0.026

Software like SHELXL refines the structure, and ORTEP-3 generates thermal ellipsoid diagrams .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for halogenated benzofuran derivatives be resolved?

Methodological Answer: Discrepancies arise from disordered atoms or twinning. Strategies include:

  • Data Reprocessing : Re-integrate diffraction data using SAINT or APEX3 to address poor resolution .
  • Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals .
  • Validation Tools : PLATON checks for missed symmetry and validates hydrogen bonding networks .

Q. What structure-activity relationships (SAR) are observed for sulfonamide-substituted benzofurans?

Methodological Answer: The sulfonamide group enhances hydrogen-bonding interactions with biological targets (e.g., enzymes). Key SAR insights:

  • Bromine Substitution : Increases electrophilicity and steric bulk, affecting binding affinity .
  • Sulfonamide Orientation : Planar vs. non-planar conformations influence solubility and membrane permeability .
    Experimental Design :
  • Docking Studies : Use AutoDock Vina to predict binding modes with protein targets (e.g., carbonic anhydrase).
  • In Vitro Assays : Measure IC₅₀ values against enzyme isoforms to validate computational predictions .

Q. How can synthetic by-products or impurities in this compound be identified and mitigated?

Methodological Answer:

  • HPLC-PDA/MS : Reverse-phase HPLC with photodiode array (PDA) detects impurities. MS fragmentation patterns identify by-products (e.g., des-bromo analogs) .
  • Recrystallization : Use ethanol/water mixtures to remove polar impurities.
  • Reaction Optimization : Adjust stoichiometry of sulfonylation reagents (e.g., sulfamoyl chloride) to minimize side reactions .

Q. What mechanistic insights govern the introduction of sulfonamide groups into benzofuran scaffolds?

Methodological Answer:

  • Electrophilic Sulfonylation : Sulfamoyl chloride reacts with benzofuran under basic conditions (e.g., pyridine) via nucleophilic aromatic substitution (SₙAr) at the electron-deficient 2-position .
  • Kinetic Control : Low temperatures (−10°C) favor mono-substitution, avoiding di-sulfonylated by-products .

Data Contradiction Analysis Example
Issue: Conflicting reports on the sulfonamide group’s planarity in crystallographic studies.
Resolution:

  • Theoretical Calculations : Perform density functional theory (DFT) using Gaussian 09 to compare planar vs. twisted conformers’ energy minima .
  • Experimental Validation : Compare SCXRD data from multiple polymorphs to assess conformational flexibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.